molecular formula C9H10ClN3 B1646412 2-(Quinolin-3-yl)hydrazine hydrochloride CAS No. 63468-94-0

2-(Quinolin-3-yl)hydrazine hydrochloride

Cat. No. B1646412
CAS No.: 63468-94-0
M. Wt: 195.65 g/mol
InChI Key: BOJSQUHIRFMBLP-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of quinolin-3-ylamine (5 g, 35 mmol) in conc. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h, and then treated with a solution of SnCl2.2H2O (15.8 g, 70 mmol) in conc. HCl (15 mL). The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield 1-(quinolin-3-yl)hydrazine hydrochloride (4.5 g, 81% yield), which was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH2:11])[CH:2]=1.[N:12]([O-])=O.[Na+].O.O.[Cl:18][Sn]Cl>Cl>[ClH:18].[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][NH2:12])[CH:2]=1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)N
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for an additional 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with EtOH and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1=CC(=CC2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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